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molecular formula C16H16O2 B074532 4,4'-Dimethylbenzoin CAS No. 1218-89-9

4,4'-Dimethylbenzoin

Cat. No. B074532
M. Wt: 240.3 g/mol
InChI Key: NBYSFWKNMLCZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417247B2

Procedure details

250 g (2.08 mol) of p-methylbenzaldehyde were condensed with the aid of 30 g (0.46 mol) of KCN to give 4,4′-dimethylbenzoin according to a standard method (Organikum 18th edition (1990) 457). The crude product was used without further purification (yield, crude: found: C, 80.0%, H, 6.4%. calculated: 79.97%, H, 6.71%). The IR spectrum of 4,4′-dimethylbenzoin is shown in FIG. 8.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C-]#N.[K+]>>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([CH:6]([C:5]2[CH:8]=[CH:9][C:2]([CH3:1])=[CH:3][CH:4]=2)[OH:7])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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